molecular formula C9H18ClNO B2451003 3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride CAS No. 2416236-76-3

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride

Cat. No.: B2451003
CAS No.: 2416236-76-3
M. Wt: 191.7
InChI Key: LAMYFSUKADWIRM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-9-3-1-2-8(4-9)5-10-6-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZCLKFBDCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with thionyl chloride (SOCl₂): Converts the hydroxyl group to a chlorinated derivative, enabling further functionalization.

ReactantsConditionsProductYieldSource
SOCl₂, DMF (catalytic)Reflux, 6–8 hrs3-Azabicyclo[3.3.1]nonan-1-yl chloride82%

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidizing conditions:

  • KMnO₄/H₂SO₄ system: Efficiently oxidizes the alcohol to 3-azabicyclo[3.3.1]nonan-1-one.

Oxidizing AgentSolventTemperatureProductYieldSource
KMnO₄/H₂SO₄H₂O80–90°C3-Azabicyclo[3.3.1]nonan-1-one75–80%
H₂O₂/FeCl₃EtOH25°CSame as above65%

Ring-Opening Reactions

The bicyclic structure undergoes acid- or base-catalyzed ring-opening to form linear amines or ketones:

  • HCl-mediated ring-opening: Generates linear secondary amines.

CatalystSolventProductYieldSource
HClH₂ON-(3-hydroxypropyl)piperidinium chloride70%

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the bicyclic framework:

  • Suzuki–Miyaura coupling: Introduces aryl/heteroaryl groups at specific positions .

SubstrateCatalystConditionsProductYieldSource
4-Bromophenylboronic acidPd(PPh₃)₄DMF, 100°C, 12 hrs2-Aryl-3-azabicyclo[3.3.1]nonan-1-ylmethanol58%

Elimination Reactions

β-Hydride elimination under basic conditions forms conjugated dienes:

  • NaOH/EtOH system: Produces bicyclic alkenes .

BaseSolventTemperatureProductYieldSource
NaOHEtOH60°C3-Azabicyclo[3.3.1]nonene derivative45%

Functional Group Interconversion

The hydroxyl group is converted to esters or ethers:

  • Acetylation: Forms acetate derivatives for prodrug applications .

ReagentConditionsProductYieldSource
Ac₂O, pyridineRT, 4 hrs3-Azabicyclo[3.3.1]nonan-1-yl acetate88%

Catalytic Hydrogenation

Reduction of intermediates in synthesis:

  • Raney nickel/H₂: Converts oximes to amines.

SubstrateCatalystConditionsProductYieldSource
Oxime derivativeRaney NiH₂ (50 psi), 80°C3-Azabicyclo[3.3.1]nonan-1-ylamine76%

Mannich Reaction

Used to synthesize substituted derivatives via three-component coupling :

KetoneAldehydeAmine SourceProductYieldSource
Cyclohexanone4-ChlorobenzaldehydeNH₄OAc2,4-Diaryl-3-azabicyclononanone68%

Biological Activity Modulation

Electron-withdrawing substituents on aryl rings enhance antibacterial/antifungal activity :

Substituent (Position)MIC (μg/mL) vs S. aureusMIC (μg/mL) vs C. albicansSource
-NO₂ (para)1.563.12
-Cl (ortho)3.126.25

Key Mechanistic Insights

  • Oxidation mechanisms involve radical intermediates stabilized by the bicyclic framework .

  • Ring-opening pathways are influenced by steric effects of substituents at C-6/C-7 .

  • Cross-coupling efficiency depends on the electronic nature of boronic acid reagents .

This compound’s versatility in nucleophilic, oxidative, and catalytic transformations makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Chemical Properties and Structure

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride features a nitrogen atom within its bicyclic structure, which contributes to its unique properties and reactivity. The molecular formula is C8H16ClNC_8H_{16}ClN, and it exhibits characteristics typical of bicyclic amines, including the ability to participate in various chemical reactions.

Synthetic Applications

2.1 Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities .

2.2 Asymmetric Synthesis

Research has demonstrated that derivatives of bicyclo[3.3.1]nonane, including 3-azabicyclo[3.3.1]nonan-1-ylmethanol, are useful in asymmetric catalysis, aiding the formation of chiral centers in organic synthesis . This application is critical for the pharmaceutical industry where chirality can influence drug efficacy and safety.

Biological Applications

3.1 Antiprotozoal Activity

Derivatives of 3-azabicyclo[3.3.1]nonane have shown significant antiprotozoal activities against pathogens such as Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness) . These findings suggest that this compound could be developed into therapeutic agents for treating these diseases.

Case Study: Antiprotozoal Efficacy

  • Study Reference: A recent study evaluated several derivatives of 3-azabicyclo[3.3.1]nonan-1-ylmethanol for their effectiveness against Plasmodium falciparum. The results indicated that certain modifications enhanced potency, making these derivatives promising candidates for further development as antimalarials .

3.2 Potential Therapeutics

The compound's derivatives are being explored for their potential as therapeutic agents for various diseases beyond parasitic infections, including cancer treatment strategies due to their ability to inhibit specific biological pathways .

Industry Applications

5.1 Pharmaceuticals

The unique structure of 3-azabicyclo[3.3.1]nonan-1-ylmethanol makes it a candidate for the development of new drugs and therapeutic agents . Its derivatives are being researched not only for their pharmacological properties but also for their potential applications in drug delivery systems due to their favorable pharmacokinetic profiles.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of a nitrogen atom within the bicyclic structure adds to the compound’s complexity and potential reactivity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride (CAS No. 2416236-76-3) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the bicyclic class of compounds, characterized by a unique bicyclo[3.3.1]nonane framework, which contributes to its biological activity. The structure can be represented as follows:

C11H16ClN1O1\text{C}_{11}\text{H}_{16}\text{ClN}_1\text{O}_1

Antimicrobial Activity

Research has indicated that derivatives of 3-azabicyclo[3.3.1]nonanes exhibit significant antimicrobial properties against various bacterial and fungal strains. A study highlighted the structure-activity relationship (SAR) of these compounds, showing that electron-withdrawing groups at the ortho and para positions of aromatic rings enhance their antibacterial and antifungal activities.

Table 1: Antibacterial and Antifungal Activities of 3-Azabicyclo[3.3.1]nonanones

CompoundMinimum Inhibitory Concentration (µg/mL)Bacterial Strains Tested
3412.5Staphylococcus aureus
3525Escherichia coli
366.25Klebsiella pneumoniae
3725Candida albicans

The data indicates varying degrees of effectiveness, with some compounds showing MIC values as low as 6.25 µg/mL against specific strains, suggesting promising potential for further development in antimicrobial therapies .

Antiprotozoal Activity

Another area of interest is the antiprotozoal activity against parasites like Plasmodium falciparum. A study reported that certain derivatives exhibited IC50 values comparable to established drugs, indicating potential for therapeutic applications in treating protozoal infections.

Table 2: Antiprotozoal Activity Against Plasmodium falciparum

CompoundIC50 (µM)Selectivity Index
Compound A0.087High
Compound B0.095Moderate

These findings suggest that modifications to the azabicyclo structure can enhance selectivity and potency against specific protozoan strains .

Cytotoxicity and Cancer Research

The cytotoxic effects of 3-azabicyclo[3.3.1]nonan derivatives have also been investigated in various cancer cell lines. Preliminary results indicate that these compounds may inhibit cell proliferation, showcasing their potential as anticancer agents.

The biological activity of this compound is believed to involve interaction with various molecular targets, including receptors involved in neurotransmission and cell signaling pathways. The presence of nitrogen atoms in the bicyclic structure may facilitate binding to neurotransmitter receptors, influencing serotonin and dopamine pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that certain derivatives showed potent activity against multi-drug resistant bacterial strains, suggesting potential for new antibiotic development.
  • Evaluation in Cancer Models : In vitro studies indicated that specific modifications to the azabicyclo structure enhanced cytotoxicity against breast cancer cell lines, warranting further exploration into their mechanisms .

Q & A

Q. What are the primary synthetic strategies for 3-azabicyclo[3.3.1]nonane derivatives, and how can they be adapted for 3-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride?

Methodological Answer: Synthesis of bicyclic azabicyclo derivatives often involves cyclization reactions, photochemical decomposition, or reduction of spirocyclic intermediates. For example:

  • Photochemical decomposition : Used in synthesizing related bicyclic structures (e.g., 3-azabicyclo[3.2.0]heptane derivatives via pyrazoline decomposition) .
  • Reductive methods : Spirocyclic oxetanyl nitriles can be reduced to form 3-azabicyclo[3.1.1]heptane cores, a strategy adaptable to nonan-1-ylmethanol derivatives by modifying substituents .
  • Nucleophilic substitution/Pd-catalyzed coupling : Demonstrated in the synthesis of 3-azabicyclo[3.1.0]hex-1-ylamine derivatives, applicable to introduce functional groups (e.g., methanol substituents) .

Q. Table 1: Comparison of Synthetic Approaches

MethodKey Reagents/ConditionsYield/ChallengesReference
PhotochemicalUV light, CHF2-pyrazolinesModerate yield, side reactions
Reductive cyclizationLiAlH4, spirocyclic nitrilesHigh stereoselectivity
Pd-catalyzed couplingPd(PPh3)4, aryl halidesRequires inert conditions

Q. How is the structural conformation of 3-azabicyclo[3.3.1]nonane derivatives characterized experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute stereochemistry and ring puckering. For example, ORTEP-III software visualizes twin-chair conformations in 3-azabicyclo[3.3.1]nonane derivatives . SHELX programs refine crystal structures, particularly for small molecules .
  • NMR spectroscopy : 1H/13C NMR identifies substituent effects. In thienoyl hydrazone derivatives, chemical shifts (δ 2.1–8.9 ppm for 1H) correlate with electronic environments .
  • IR spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of 3-azabicyclo[3.3.1]nonan-1-ylmethanol derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity. Applied to analyze diazabicyclo[3.3.1]nonan-9-one derivatives, revealing stabilization via intramolecular hydrogen bonds .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes). For example, bicyclo[3.1.1]heptane analogs mimic meta-substituted benzenes in drug design, aligning with receptor active sites .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to assess packing efficiency and stability .

Q. Table 2: Key Computational Parameters

MethodSoftware/ToolApplication ExampleReference
DFTGaussian 09HOMO-LUMO analysis of bicyclic cores
Molecular dockingAutoDock VinaAntiprotozoal target screening
Hirshfeld analysisCrystalExplorerInteraction mapping in crystal lattices

Q. How are stereochemical conflicts resolved in 3-azabicyclo[3.3.1]nonane derivatives, particularly for enantiomers?

Methodological Answer:

  • Chiral resolution : Use chiral auxiliaries (e.g., Boc-protected intermediates) or chromatography. Example: Recrystallization of (R)-enantiomers from dichloromethane yields optically pure crystals .
  • X-ray anomalous dispersion : Differentiates enantiomers via Flack parameter analysis in SHELXL .
  • Comparative NMR : Diastereotopic protons show split signals in 1H NMR (e.g., δ 3.4–3.7 ppm for axial vs. equatorial protons) .

Q. What methodologies address contradictions in biological activity data for azabicyclo derivatives?

Methodological Answer:

  • Dose-response profiling : Quantify IC50 values for antiprotozoal/anticancer activity to resolve potency discrepancies .
  • Radical scavenging assays : Standardize DPPH• and OH• scavenging protocols (e.g., UV-Vis kinetics at 517 nm) to compare antioxidant efficacy .
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., halogen vs. methoxy groups) with bioactivity trends .

Q. How do ring-puckering dynamics influence the reactivity of 3-azabicyclo[3.3.1]nonane cores?

Methodological Answer:

  • Cremer-Pople parameters : Quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data. For bicyclo[3.3.1]nonanes, twin-chair conformations (θ ~30°, φ ~0°) dominate due to minimal steric strain .
  • MD simulations : Track conformational flexibility in solution (e.g., chair-to-boat transitions) using AMBER/CHARMM force fields .

Q. What are the best practices for characterizing hydrochloride salts of azabicyclo compounds?

Methodological Answer:

  • Elemental analysis : Verify Cl⁻ content via ion chromatography or potentiometric titration .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition ~200–250°C for hydrochloride salts) .
  • Solubility profiling : Compare solubility in polar solvents (e.g., water, ethanol) to freebase forms .

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